molecular formula C10H20O B3416159 (-)-Neoisomenthol CAS No. 64282-88-8

(-)-Neoisomenthol

Cat. No. B3416159
CAS RN: 64282-88-8
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-GUBZILKMSA-N
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Description

(-)-Neoisomenthol is a chemical compound that belongs to the class of monoterpenes. It is a colorless liquid with a minty odor and is commonly used in the food and cosmetic industries as a flavoring agent and fragrance. This compound has also gained attention in the scientific community due to its various potential applications in research.

Scientific Research Applications

Food Chemistry and Aroma Analysis

(-)-Neoisomenthol and its diastereomers are significant in the food industry, primarily for their aroma properties. A study compiled comprehensive mass spectral and gas chromatographic data of esters derived from this compound and its diastereomers. This data collection is crucial for accurate identification, which has notable implications in food chemistry, particularly in aroma analysis. The study points out frequent misidentifications in literature and provides tools to resolve these issues, aiding chemists and food technologists in food analysis and enhancing the understanding of compounds with significant food aroma properties (Dekic et al., 2021).

Stereochemical Analysis in Molecular Research

The stereochemistry of this compound and its amino derivatives has been extensively studied to understand their conformational and configurational properties. Discrepancies in literature regarding the absolute configuration of this compound were addressed, highlighting the importance of combining experimental and theoretical data for accurate determination. This study not only corrected structural inconsistencies in the literature but also contributed to the understanding of stereochemical principles applicable to broader molecular research (Reinscheid & Reinscheid, 2016).

Anticancer Potential in Medical Research

Research exploring the antiproliferative potential of this compound against skin cancer cells has shown promising results. This compound exhibited significant activity against certain human cancer cells by interfering with tubulin polymerization and hyaluronidase activity, critical factors in tumor growth, metastasis, and angiogenesis. This study provides a foundational understanding of the molecular and cellular mechanisms through which this compound may exert anticancer effects, offering a new perspective in cancer prevention and treatment (Fatima et al., 2021).

properties

IUPAC Name

(1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

NOOLISFMXDJSKH-GUBZILKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]([C@H](C1)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name D,L-MENTHOL
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DSSTOX Substance ID

DTXSID20364934
Record name AC1LVZOS
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Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

421 °F at 760 mmHg (NTP, 1992)
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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CAS RN

89-78-1, 491-02-1, 64282-88-8
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Melting Point

100 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Q & A

Q1: What is the molecular formula and weight of (-)-neoisomenthol?

A1: this compound shares the same molecular formula as other menthol isomers, which is C10H20O, with a molecular weight of 156.27 g/mol.

Q2: How can I distinguish this compound from other menthol isomers spectroscopically?

A2: Research has identified specific infrared absorption bands that can help differentiate this compound from other isomers. Key bands include 12.58 μm and 14.45 μm. []

Q3: Does the stereochemistry of this compound influence its physical properties?

A3: Yes, the spatial arrangement of atoms in this compound, where all substituents are in the cis position, significantly impacts its boiling point, viscosity, and association behavior in solution compared to other menthol isomers. []

Q4: How is this compound typically synthesized?

A4: this compound is often obtained as a byproduct during the catalytic hydrogenation of thymol, which primarily aims to produce (-)-menthol. [, , ]

Q5: Can this compound be selectively synthesized from other menthol isomers?

A5: While this compound is often a byproduct, research has explored its selective synthesis via epimerization of other menthol isomers using catalysts like sodium hydroxide. [] This process typically results in an isomeric mixture requiring further separation.

Q6: What factors influence the yield of this compound during thymol hydrogenation?

A6: Several factors can affect the yield, including the type of catalyst, solvent, reaction temperature, and hydrogen pressure. For instance, using a charcoal-supported platinum catalyst in cyclohexane favors this compound production. []

Q7: Does this compound exhibit any biological activity?

A7: While less studied than menthol, this compound, along with (+)-neomenthol, demonstrates toxicity against certain termite species, highlighting a potential insecticidal effect. This effect is attributed to the axial orientation of the hydroxyl group in these isomers. []

Q8: Can this compound be converted to other menthol isomers?

A8: Yes, this compound can undergo isomerization to other menthol isomers under specific conditions, usually involving catalysts. For example, nickel-based catalysts like Ni/Cr2O3 can promote the conversion of this compound and (+)-neomenthol into a mixture of (-)-menthol and (+)-isomenthol. []

Q9: What is the kinetic behavior of this compound formation during thymol hydrogenation?

A9: Kinetic studies show that this compound, alongside (+)-neomenthol (both cis isomers), are preferentially formed initially during thymol hydrogenation. As the reaction progresses, the trans isomers, (-)-menthol and (+)-isomenthol, become more prominent. []

Q10: Is this compound found naturally in plants?

A10: Yes, this compound has been identified as a constituent in the essential oils of various plant species. It is found in Poria cocos, commonly known as Fu Ling, a fungus used in traditional Chinese medicine. []

Q11: Which plant species are known to contain significant amounts of this compound in their essential oils?

A11: While this compound is rarely the major component, it is found in varying amounts in the essential oils of Mentha pulegium (Pennyroyal), [, ] Mentha arvensis (Japanese mint), [] and Ziziphora clinopodioides. []

Q12: Does the concentration of this compound in essential oils vary with plant development or environmental factors?

A12: Research suggests that the composition of essential oils, including the concentration of this compound, can vary depending on the plant's developmental stage. In Mentha pulegium, this compound was found consistently throughout different growth stages, although its relative concentration changed. [, ] Environmental factors and genetic variations within a species could also potentially influence its concentration.

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